Cholest-8(14)-en-3-ol, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-8(14)-en-3-ol, (3beta)-, also known as cholesterol, is a type of sterol that is found in animal cells. It plays an important role in the structure and function of cell membranes, and is also a precursor to various hormones and vitamin D. Cholesterol is synthesized in the liver and is obtained through diet.
Mechanism of Action
Cholesterol plays an important role in the structure and function of cell membranes. It helps to maintain the fluidity and permeability of the membrane, and also plays a role in the transport of molecules across the membrane. Cholesterol is also a precursor to various hormones, such as testosterone and estrogen, and vitamin D.
Biochemical and Physiological Effects:
Cholesterol has both beneficial and harmful effects on the body. It helps to maintain the structure and function of cell membranes, and is a precursor to various hormones and vitamin D. However, high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes.
Advantages and Limitations for Lab Experiments
Cholesterol is a widely studied molecule in the field of biochemistry and cell biology. Its role in the structure and function of cell membranes makes it an important molecule to study. However, there are limitations to studying Cholest-8(14)-en-3-ol, (3beta)- in the lab. For example, it is difficult to study the effects of Cholest-8(14)-en-3-ol, (3beta)- on the body in vivo, as it is a complex molecule that interacts with many other molecules in the body.
Future Directions
There are many areas of future research in the field of Cholest-8(14)-en-3-ol, (3beta)-. One area of research is focused on developing drugs that can lower Cholest-8(14)-en-3-ol, (3beta)- levels in the blood and reduce the risk of cardiovascular disease. Other areas of research include understanding the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer and Alzheimer's disease, and developing new methods for studying Cholest-8(14)-en-3-ol, (3beta)- in the lab.
Synthesis Methods
Cholesterol is synthesized in the liver from acetyl-CoA through a series of enzymatic reactions. The first step involves the formation of mevalonate, which is then converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules are combined to form geranyl pyrophosphate (GPP), which is then converted to squalene. Squalene is then converted to Cholest-8(14)-en-3-ol, (3beta)- through a series of enzymatic reactions.
Scientific Research Applications
Cholesterol research has been focused on understanding its role in the development of cardiovascular diseases, such as atherosclerosis. Studies have shown that high levels of Cholest-8(14)-en-3-ol, (3beta)- in the blood can lead to the formation of plaques in the arteries, which can cause blockages and lead to heart attacks and strokes. Other research has focused on the role of Cholest-8(14)-en-3-ol, (3beta)- in the development of cancer, Alzheimer's disease, and other conditions.
properties
CAS RN |
15147-62-3 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1 |
InChI Key |
ONYPIMNXSARKFQ-GKKOJONXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O |
synonyms |
Cholest-8(14)-en-3β-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.